molecular formula C18H17NO3 B2774600 ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate CAS No. 861211-67-8

ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate

Cat. No.: B2774600
CAS No.: 861211-67-8
M. Wt: 295.338
InChI Key: NIPBCZZYZUATKY-UHFFFAOYSA-N
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Description

Historical Development of Isoindole Chemistry

The isoindole scaffold, a benzannulated pyrrole system, has captivated chemists since its structural elucidation in the early 20th century. Isoindole (1 ) and its reduced counterpart isoindoline (2 ) emerged as critical heterocyclic frameworks due to their unique electronic properties and synthetic versatility. The first naturally occurring isoindole derivative, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione (18 ), was isolated from the marine sponge Reniera sp. in 1982, marking a pivotal milestone in natural product chemistry. This discovery validated isoindole’s biological relevance and spurred efforts to synthesize analogous structures. Early synthetic routes, such as Schubert-Zsilavecz’s 1,3-dipolar cycloaddition between azomethinylides and benzoquinones, demonstrated the feasibility of accessing isoindole cores under mild conditions. Subsequent advancements, including retro-Diels–Alder strategies for isoindole generation, further expanded the synthetic toolkit.

The evolution of isoindole chemistry paralleled developments in medicinal and materials science. For instance, isoindoline-based pigments like Paliotol® Yellow K 1841 (12 ) revolutionized dye industries due to their photostability. Concurrently, the discovery of isoindole-containing alkaloids such as chilenine (93 ) and magallanesine (97 ) highlighted their potential in drug discovery. These historical breakthroughs established isoindoles as a privileged scaffold in organic synthesis.

Significance of Isoindole Derivatives in Medicinal Chemistry

Isoindole derivatives occupy a prominent position in medicinal chemistry due to their diverse bioactivities and structural modularity. Cytochalasans, a class of isoindolinone-containing mycotoxins, exhibit potent cytotoxicity against cancer cell lines. For example, aspergillin PZ (91 ) demonstrates nanomolar inhibition (IC~50~ = 50–80 nM) against HL-60 leukemia cells, attributed to its ability to disrupt actin polymerization. Similarly, stachybotrylactams (157 , 181 , 182 ) serve as endothelin antagonists with immunosuppressant properties, underscoring isoindole’s therapeutic versatility.

Table 1: Bioactive Isoindole Derivatives and Their Applications

Compound Biological Activity Mechanism of Action Source
Aspergillin PZ Cytotoxic (HL-60 cells) Actin cytoskeleton disruption Aspergillus awamori
Stachybotrylactams Endothelin antagonism Immunosuppression Stachybotrys spp.
Cytochalasin D Cell-permeabilizing agent Microfilament inhibition Fungal metabolites

The structural plasticity of isoindoles enables precise modulation of pharmacokinetic properties. Introducing electron-withdrawing groups (e.g., ketones, imides) enhances binding affinity to biological targets, while alkyl or aryl substitutions improve metabolic stability. For instance, norcantharimide analogues derived from isoindole scaffolds exhibit selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with minimal effects on healthy cells. These attributes position isoindoles as a cornerstone of rational drug design.

Position of Ethyl 4-[(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)Methyl]Benzenecarboxylate within the Isoindole Family

Ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate represents a hybrid structure merging isoindolinone and benzoate pharmacophores. The isoindolinone moiety (1-oxo-1,3-dihydro-2H-isoindol-2-yl) confers rigidity and hydrogen-bonding capacity, while the ethyl benzenecarboxylate group enhances lipophilicity and bioavailability. This dual functionality aligns with contemporary strategies in fragment-based drug discovery, where modular assemblies optimize target engagement.

Structurally, the compound resembles synthetic intermediates in cytochalasan syntheses. For example, Thomas’ synthesis of cytochalasin D (70 ) involved an isoindolinone precursor (68 ) generated via intramolecular Diels–Alder cyclization. Similarly, the ethyl ester group mirrors solubilizing modifications employed in stachyflin (156 ) derivatives to improve membrane permeability. The compound’s benzyl-linked architecture may facilitate π-stacking interactions with aromatic residues in enzymatic binding pockets, a feature exploited in kinase inhibitors.

Research Objectives and Academic Significance

The primary research objectives for ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate include:

  • Synthetic Optimization : Developing efficient routes to access the compound, potentially leveraging Diels–Alder cycloadditions or epoxide-opening cascades as validated for related isoindoles.
  • Biological Profiling : Evaluating anticancer, antimicrobial, and anti-inflammatory activities using in vitro models, building on the established bioactivity of isoindolinones.
  • Structure–Activity Relationship (SAR) Studies : Systematically varying substituents on the benzene ring and isoindolinone core to delineate pharmacophoric elements.

Academically, this compound bridges gap between natural product-inspired design and synthetic medicinal chemistry. Its hybrid structure offers a platform to explore synergistic effects between isoindolinone’s rigidity and the benzoate’s metabolic stability. Furthermore, elucidating its mechanism of action could reveal novel targets for diseases characterized by cytoskeletal dysfunction, such as metastatic cancers.

Properties

IUPAC Name

ethyl 4-[(3-oxo-1H-isoindol-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-18(21)14-9-7-13(8-10-14)11-19-12-15-5-3-4-6-16(15)17(19)20/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPBCZZYZUATKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate typically involves the reaction of phthalimide with vinyl oxide in the presence of ethyl acetate. This reaction proceeds through a series of steps, including ester exchange reactions, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

Ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Biological Activity

Ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate (CAS: 861211-67-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C18H17NO3, with a molar mass of 295.33 g/mol. Its structure features an isoindole moiety that is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC18H17NO3
CAS Number861211-67-8
Molar Mass295.33 g/mol

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit antifungal properties. For instance, a study on related diacyl hydrazine derivatives showed moderate to good antifungal activity against several pathogenic fungi, including Alternaria porri and Fusarium oxysporum, with effective doses (ED50) ranging from 29.6 to 495.9 µg/mL . While specific data on this compound's antifungal efficacy is limited, its structural similarities suggest potential activity.

Insect Growth Regulation

Insect growth regulatory (IGR) activity has been a significant focus in the evaluation of similar compounds. The aforementioned study on diacyl hydrazines highlighted their effectiveness as IGRs against Spodoptera litura, indicating that modifications in the molecular structure can enhance bioactivity . this compound may also exhibit IGR properties due to its isoindole component.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for predicting the biological activity of this compound. The presence of the isoindole moiety is linked to various pharmacological effects. For example:

  • Isoindole Derivatives : Compounds containing isoindole structures often display anti-inflammatory and anticancer properties.
  • Substituent Effects : The nature of substituents on the benzene ring can significantly influence biological activity, as seen in other related compounds.

Case Study 1: Antifungal Efficacy

A study published in Pesticide Science evaluated various derivatives for their antifungal activity against common plant pathogens. Compounds structurally related to this compound demonstrated promising antifungal effects, suggesting that this compound could be a candidate for further investigation in agricultural applications .

Case Study 2: Insect Growth Regulation

Research conducted on IGRs indicated that modifications to existing frameworks can lead to enhanced efficacy against target pests. Ethyl 4-[...], given its structural characteristics, could serve as a lead compound for developing new IGRs with improved performance against agricultural pests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate?

  • Methodology : Synthesis typically involves coupling reactions between isoindolinone derivatives and benzoyl chloride intermediates. Key steps include:

  • Acylation : Use of benzoyl chloride derivatives to introduce the carboxymethyl group (e.g., via nucleophilic substitution under anhydrous conditions) .
  • Temperature control : Reactions often require refluxing in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 6–12 hours to maximize yields .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Analytical techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and ester group integrity (e.g., δ 4.3–4.5 ppm for ethyl ester protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ matching C18_{18}H16_{16}NO4_4) .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions or acylations?

  • Mechanistic insights :

  • The isoindolinone moiety acts as an electron-deficient scaffold, facilitating nucleophilic attack at the methylene bridge. For example, in cross-coupling reactions, palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura coupling with aryl boronic acids .
  • The ester group undergoes hydrolysis under basic conditions (NaOH/EtOH) to form carboxylic acid derivatives, critical for further functionalization .

Q. How do structural modifications impact bioactivity in related compounds?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl at the isoindolinone ring) enhance electrophilicity, improving binding to kinase targets (e.g., inhibition of protein kinase C observed in analogs) .
  • Steric effects : Bulky substituents at the benzyl position reduce metabolic degradation but may hinder target engagement .
    • Experimental validation :
  • Kinase inhibition assays : Use of ADP-Glo™ kits to measure IC50_{50} values against recombinant kinases .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

  • Troubleshooting :

  • Catalyst variability : Test Pd catalysts (e.g., PdCl2_2 vs. Pd(OAc)2_2) to resolve discrepancies in cross-coupling efficiency .
  • Solvent effects : Compare DMF (high polarity) vs. toluene (low polarity) to optimize reaction kinetics and byproduct formation .
    • Data reconciliation :
  • Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

  • Biophysical methods :

  • Surface plasmon resonance (SPR) : To measure binding kinetics (kon_{on}/koff_{off}) with immobilized protein targets .
  • Molecular docking : Software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 inhibition) .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term storage?

  • Stability studies :

  • Store under inert gas (N2_2) at −20°C in amber vials to prevent ester hydrolysis and photooxidation .
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Q. How can researchers optimize regioselectivity in derivative synthesis?

  • Directed functionalization :

  • Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to block undesired reaction sites .
  • Employ Lewis acids (e.g., BF3_3·Et2_2O) to direct electrophilic substitutions to the para position of the benzene ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.